2-Piperidinocyclohexan-1-one hydrochloride

Overview

Description

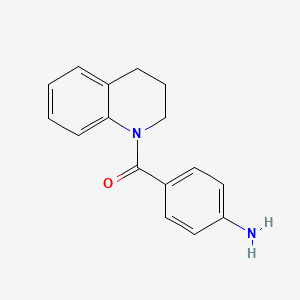

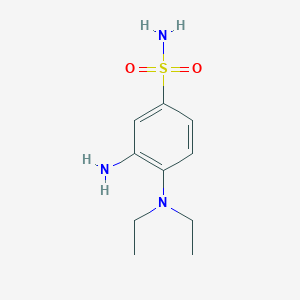

The compound "2-Piperidinocyclohexan-1-one hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related piperidine and cyclohexanone derivatives, which are relevant to the understanding of similar compounds. For instance, the synthesis of phencyclidine analogs involves intermediates such as 1-piperidinocyclohexanecarbonitrile, which shares structural similarities with the compound of interest . Additionally, the study of the crystal and molecular structures of related compounds, such as chloranilic acid with piperidin-2-one, provides insights into the potential molecular interactions and hydrogen bonding that might be expected in "2-Piperidinocyclohexan-1-one hydrochloride" .

Synthesis Analysis

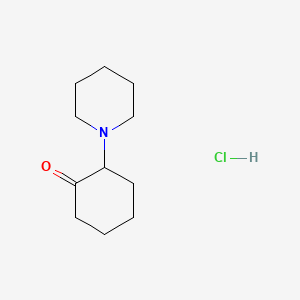

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, which are also likely to be relevant in the synthesis of "2-Piperidinocyclohexan-1-one hydrochloride" . The synthesis of phencyclidine derivatives, for example, requires careful control of reaction conditions to avoid the formation of toxic by-products . The preparation of cyclopropanone equivalents from 3-chloropropionic acid and their use in synthetic applications also provides a framework that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of "2-Piperidinocyclohexan-1-one hydrochloride" can be inferred from studies on similar compounds. For instance, the crystal and molecular structure of cis-1-phenyl-3-piperidinocyclohexan-1-ol hydrochloride reveals the importance of the spatial arrangement of the piperidine and cyclohexanone moieties and their interactions with chloride ions . The hydrogen-bonded structures of chloranilic acid with piperidin-2-one also highlight the significance of intermolecular hydrogen bonding, which could be a feature in the compound of interest .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex, as seen in the rearrangement of dicyclopropyl ketimines and the reactions of cyclopropanone equivalents with various nucleophiles . These studies suggest that "2-Piperidinocyclohexan-1-one hydrochloride" may also undergo a variety of chemical reactions, potentially leading to the formation of heterocyclic compounds or participating in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Piperidinocyclohexan-1-one hydrochloride" are not directly reported, related compounds provide some context. For example, the crystal and molecular structure analysis of similar compounds can give clues about the compound's solubility, melting point, and potential for forming crystalline structures . The toxicity of related compounds, as mentioned in the synthesis of phencyclidine analogs, also raises considerations about the safety and handling of "2-Piperidinocyclohexan-1-one hydrochloride" .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis as an Intermediate in Phencyclidine Analogues : 2-Piperidinocyclohexan-1-one hydrochloride is synthesized as an intermediate in the preparation of phencyclidine (PCP) and its analogues. This process involves reactions with Grignard reagents, often employed in illicit laboratories (Bailey, Chow, Downie, & Pike, 1976).

Crystal and Molecular Structures : Research into the crystal and molecular structures of compounds related to 2-piperidinocyclohexan-1-one hydrochloride, such as cis-1-phenyl-3-piperidinocyclohexan-1-ol hydrochloride, contributes to understanding the physical and chemical properties of these compounds (Kimura & Okabayashi, 1986).

Pharmacological and Biological Properties

Synthesis of Derivatives with Antimicrobial Activity : The acylation of related compounds, such as 1-piperidinocyclohexene, yields derivatives that show high levels of activity against bacterial and fungal strains, suggesting potential antimicrobial applications (Pantyukhin et al., 2012).

Evaluation as Central Nervous System Depressants : Synthesis of various 1-arylcyclohexylamines, including derivatives of 2-piperidinocyclohexan-1-one hydrochloride, has been performed for evaluating their effects as central nervous system depressants. These compounds are tested for cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

Analgesic Effects of Derivatives : Derivatives of phencyclidine, related to 2-piperidinocyclohexan-1-one hydrochloride, have shown analgesic effects. The synthesis and study of these derivatives offer insights into potential applications for pain management (Ahmadi & Mahmoudi, 2005).

Analytical and Chemical Characterization

Analytical Characterization of Analogs : The analytical characterization of psychoactive arylcyclohexylamines, structurally related to 2-piperidinocyclohexan-1-one hydrochloride, provides crucial data for monitoring these substances, especially in forensic and pharmacological contexts (Wallach et al., 2014).

Identification in Biological Matrices : Methods have been developed for the determination of compounds related to 2-piperidinocyclohexan-1-one hydrochloride in biological matrices, contributing to the understanding of their pharmacokinetics and metabolism (De Paoli et al., 2013).

Future Directions

Piperidines, including 2-Piperidinocyclohexan-1-one hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-piperidin-1-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUDNGJIZOHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997215 | |

| Record name | 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinocyclohexan-1-one hydrochloride | |

CAS RN |

7583-60-0 | |

| Record name | Cyclohexanone, 2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7583-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinocyclohexan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinocyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)